3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
This compound belongs to a class of chromen-4-one derivatives functionalized with heterocyclic substituents. The core structure consists of a chromen-4-one scaffold (a bicyclic system with a ketone group at position 4), substituted at position 3 with a benzo[d]thiazol-2-yl group and at position 2 with a methyl group.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-13-19(21-23-16-4-2-3-5-18(16)30-21)20(25)15-7-6-14(12-17(15)28-13)29-22(26)24-8-10-27-11-9-24/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNVXHKVPMTJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions
Benzothiazole Synthesis: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Chromone Formation: The chromone ring can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents.
Morpholine-4-carboxylate Introduction: The final step involves the coupling of the synthesized benzothiazole-chromone intermediate with morpholine-4-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromone rings using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell signaling pathways. The benzothiazole and chromone moieties are known to interact with various biological targets, leading to the compound’s biological activity .
Comparison with Similar Compounds
Structural Variations and Molecular Attributes
The compound shares a chromen-4-one backbone and morpholine-4-carboxylate ester with several analogues, differing primarily in substituents at positions 2 and 3. Below is a comparative analysis based on substituent effects and molecular attributes:
*Calculated molecular weights based on structural formulae due to lack of explicit data.
Key Observations
The methoxy group in 845903-21-1 enhances solubility via polarity and electron donation, contrasting with the target’s lipophilic benzothiazole .
Biological Implications: Benzothiazole (target compound) is associated with anticancer and antimicrobial activities due to its ability to intercalate DNA or inhibit enzymes like topoisomerases. Thiazole derivatives (e.g., 352658-81-2) are known for kinase inhibition, suggesting the target compound may share similar mechanistic pathways .
Steric and Solubility Considerations: The methyl group at position 2 in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), favoring interactions with hydrophobic binding pockets. The morpholine-4-carboxylate ester, common to all analogues, likely improves aqueous solubility relative to non-esterified chromenones.
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic derivative that combines various pharmacologically active moieties, including benzothiazole and chromenone structures. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.5 g/mol. The presence of the benzothiazole and chromenone rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the benzothiazole moiety can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds similar to This compound have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The cytotoxicity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values as low as 2.7 µM against acetylcholinesterase (AChE), suggesting potent inhibitory activity relevant for cancer therapy .
Neuroprotective Effects
The compound's potential as an AChE inhibitor implies neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research has highlighted that coumarin derivatives can enhance cognitive function by increasing acetylcholine levels in the brain through AChE inhibition .
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes like AChE, preventing substrate binding and subsequent enzymatic reactions.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways, contributing to its therapeutic effects.
- Antioxidant Activity : Many benzothiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress and damage.
Case Studies
A series of studies have evaluated the biological activities of benzothiazole derivatives:
- Antimicrobial Studies : Compounds were tested against various pathogens, showing significant inhibition rates compared to standard antibiotics.
- Cytotoxicity Assays : In vitro tests on cancer cell lines revealed that modifications to the chromenone structure enhanced anticancer activity, with some derivatives exhibiting better potency than established chemotherapeutics like doxorubicin .
- Neuroprotective Evaluations : Compounds were assessed for their ability to cross the blood-brain barrier and influence AChE activity in neuronal cultures.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
